Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Overview
Description
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- is a nitrogen-containing heterocyclic compound that forms the core structure of various bioactive natural products and synthetic molecules. This compound is known for its diverse biological activities, including cytotoxicity against tumor cells, anti-cancer activity, and multi-drug resistance reversal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- can be achieved through various methods. One common approach involves the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol or under microwave irradiation . Another method involves the cyclization reaction between 3-arylpropanal and 1,2,3,4-tetrahydroisoquinoline .
Industrial Production Methods: Industrial production methods for Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Scientific Research Applications
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- has numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of biological pathways and mechanisms due to its bioactivity.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, the compound’s ability to reverse multi-drug resistance makes it a valuable tool in cancer therapy .
Comparison with Similar Compounds
Lamellarins: These marine alkaloids share a similar core structure and exhibit comparable biological activities.
Erythrina Alkaloids: These compounds also contain a pyrrolo[2,1-a]isoquinoline scaffold and demonstrate various pharmacological properties.
Uniqueness: Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- is unique due to its versatile synthetic routes, diverse chemical reactivity, and broad spectrum of biological activities. Its ability to act as a topoisomerase inhibitor and reverse multi-drug resistance sets it apart from other similar compounds .
Properties
IUPAC Name |
5,6-dihydropyrrolo[2,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-6,8H,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFMBRHJFGCLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459372 | |
Record name | Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145474-58-4 | |
Record name | Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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